

## Pharmacokinetics of Minimally Absorbed Volixibat: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

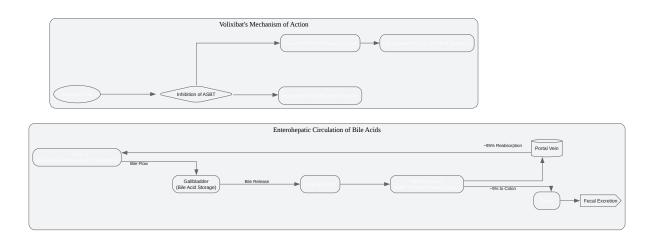
### Introduction

**Volixibat** is an investigational, orally administered, minimally absorbed inhibitor of the apical sodium-dependent bile acid transporter (ASBT), also known as the ileal bile acid transporter (IBAT).[1][2] By selectively blocking the reabsorption of bile acids in the terminal ileum, **volixibat** interrupts their enterohepatic circulation.[3][4] This mechanism of action leads to increased fecal excretion of bile acids, which in turn stimulates the synthesis of new bile acids from cholesterol in the liver.[3][4] This guide provides a comprehensive overview of the pharmacokinetics of **volixibat**, focusing on its minimal systemic exposure and primary elimination route, supported by data from clinical studies.

## **Mechanism of Action: ASBT Inhibition**

**Volixibat** exerts its pharmacological effect by competitively inhibiting the ASBT, a protein primarily expressed on the luminal surface of enterocytes in the terminal ileum.[3][4] The ASBT is responsible for the reabsorption of approximately 95% of bile acids from the intestine back into the portal circulation. By blocking this transporter, **volixibat** effectively reduces the return of bile acids to the liver.





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Figure 1: Mechanism of Volixibat Action on Enterohepatic Circulation.

## **Pharmacokinetic Profile**

The pharmacokinetic profile of **volixibat** is characterized by its minimal systemic absorption, negligible metabolism, and almost exclusive elimination in the feces as the unchanged parent compound.[5][6]

## **Absorption**



Following oral administration, **volixibat** is minimally absorbed from the gastrointestinal tract. In a Phase 1 study involving a single oral dose of 50 mg of [14C]-labeled **volixibat** in healthy male subjects, plasma concentrations of **volixibat** were very low, with a range of 0 to 0.179 ng/mL, and were only detectable up to 8 hours post-dose.[5] Due to these low concentrations, standard pharmacokinetic parameters such as AUC (Area Under the Curve) and Cmax (Maximum Concentration) could not be reliably calculated.[5] Furthermore, no radioactivity was observed in plasma or whole blood, reinforcing the limited extent of absorption.[5]

#### Distribution

Given the minimal absorption of **volixibat**, its distribution into systemic circulation is negligible. The lack of detectable radioactivity in whole blood and plasma in the human ADME (Absorption, Distribution, Metabolism, and Excretion) study indicates that **volixibat** does not significantly distribute into tissues beyond the gastrointestinal tract.[5]

## Metabolism

**Volixibat** is not metabolized in the body. The only radioactive component detected in the feces in the ADME study was unchanged parent **volixibat**.[5][6] This suggests that **volixibat** is not subject to first-pass metabolism or systemic metabolism.

### **Excretion**

The primary route of elimination for **volixibat** is through fecal excretion. In the [14C]-**volixibat** ADME study, a mean of 92.3% of the administered radioactive dose was recovered in the feces, with 69.2% of that being excreted within the first 24 hours.[5] The excreted compound was identified as unchanged **volixibat**.[5][6] In contrast, urinary excretion was negligible, accounting for a mean of only 0.01% of the total radioactivity.[5]

## **Quantitative Pharmacokinetic Data**

The following tables summarize the key quantitative pharmacokinetic data for **volixibat** from a pivotal Phase 1 ADME study and other clinical trials.

Table 1: Plasma Pharmacokinetic Parameters of Volixibat



Parameter	Value	Study
Plasma Concentration Range	0 - 0.179 ng/mL	Phase 1, [14C]-Volixibat ADME Study[5]
Cmax (40 mg BID)	0.10 ng/mL (SE: 0.11)	Phase 1 Dose-Ranging Study[1]
Cmax (80 mg BID)	0.14 ng/mL (SE: 0.22)	Phase 1 Dose-Ranging Study[1]
Calculable PK Parameters (AUC, t½)	Not calculable due to low plasma concentrations	Phase 1, [14C]-Volixibat ADME Study[5]

SE: Standard Error

Table 2: Excretion of [14C]-Volixibat Following a Single 50 mg Oral Dose

Excretion Route	Mean Recovery (% of Administered Dose)	Standard Deviation
Fecal	92.3%	± 5.25%
Urinary	0.01%	± 0.007%

Data from the Phase 1, [14C]-Volixibat ADME Study[5]

# Experimental Protocols [14C]-Volixibat ADME Study (NCT02571192)

Study Design: This was a Phase 1, open-label, single-dose study in healthy adult male subjects.[5]

Participants: Eight healthy men aged 18-50 years with a body mass index of 18.0-30.0 kg/m <sup>2</sup> were enrolled.[5]

Dosing: A single oral dose of 50 mg of [14C]-**volixibat** (containing approximately 5.95  $\mu$ Ci of radioactivity) was administered.[5]



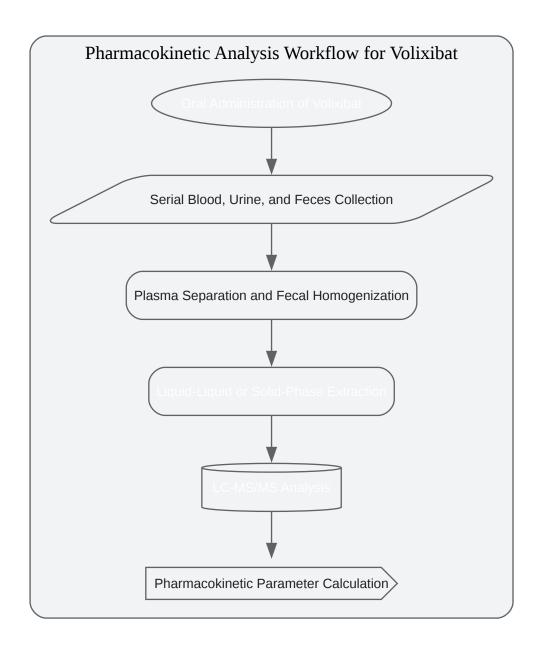
#### Sample Collection:

- Blood: Collected at pre-dose and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, 48, 72, 96, 120, and 144 hours post-dose for pharmacokinetic and radioactivity analysis.[6]
- Urine: Collected pre-dose and pooled over the intervals of 0-4, 4-8, 8-12, 12-24, 24-48, 48-72, 72-96, 96-120, and 120-144 hours post-dose.[6]
- Feces: All fecal samples were collected from pre-dose until 144 hours post-dose.[5]

#### **Analytical Methods:**

- Radioactivity Measurement: Total radioactivity in whole blood, plasma, urine, and feces was determined by liquid scintillation counting.[5]
- Metabolite Profiling: Fecal homogenates were analyzed using high-performance liquid chromatography (HPLC) with radiometric detection to identify and quantify radioactive components.[6]
- Plasma Concentration: Plasma samples were analyzed for volixibat concentrations using a
  validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[5]
   Although the specific parameters of this method are not publicly detailed, a general approach
  for similar compounds is described below.





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Figure 2: General Experimental Workflow for Volixibat Pharmacokinetic Studies.

## General Bioanalytical Method for Volixibat Quantification (LC-MS/MS)

While a specific validated method for non-radiolabeled **volixibat** is not publicly available, a general approach based on methods for similar molecules would likely involve the following steps:



#### Sample Preparation:

- Plasma: Protein precipitation with a solvent like acetonitrile, followed by centrifugation to separate the supernatant.
- Feces: Homogenization of a known weight of feces in a suitable buffer, followed by a liquid-liquid or solid-phase extraction to isolate the analyte from the complex matrix.[7][8]
- · Chromatographic Separation:
  - Use of a reverse-phase HPLC column (e.g., C18) to separate volixibat from endogenous components.
  - A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid or ammonium acetate) and an organic component (e.g., acetonitrile or methanol).
- Mass Spectrometric Detection:
  - A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.
  - Ionization would likely be achieved using electrospray ionization (ESI) in the positive ion mode.
  - Specific precursor-to-product ion transitions for volixibat and an internal standard would be monitored for quantification.

## Conclusion

The pharmacokinetic profile of **volixibat** is defined by its minimal systemic absorption and near-complete fecal excretion as an unchanged drug. This characteristic is consistent with its mechanism of action as a locally acting inhibitor of the apical sodium-dependent bile acid transporter in the terminal ileum. The negligible systemic exposure of **volixibat** suggests a low potential for systemic side effects, a favorable attribute for a chronically administered therapy. Further research and publication of detailed analytical methodologies will provide a more complete understanding for the scientific community.



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